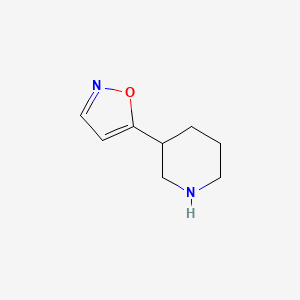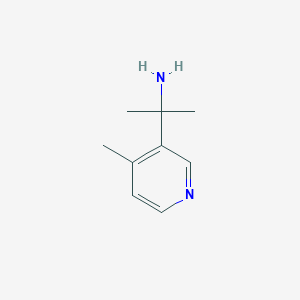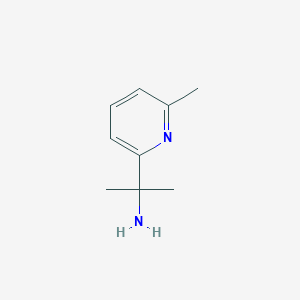![molecular formula C10H10N2 B7904549 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Overview
Description
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Chiral Tetrahydropyrroloindoles : A study by Sayyad et al. (2016) developed a synthetic route to nonracemic tetrahydropyrrolo[2,3-b]indoles using SN2-type ring opening of enantiopure N-activated aziridines with 2-bromoindoles, followed by copper-catalyzed C-N cyclization. This process yields tetrahydropyrrolo[2,3-b]indoles with high stereoselectivity and good yields, showing potential for the synthesis of complex organic molecules (Sayyad et al., 2016).
Synthesis of Hexahydroazocino[4,3-b]indoles : Street et al. (1987) synthesized hexahydroazocino[4,3-b]indoles from 1-phenylsulphonylindole, leading to various derivatives including 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6(5H)-one. Their work demonstrates the versatility of this chemical structure in creating diverse compounds (Street et al., 1987).
Neuroleptic Activity : Welch et al. (1980) discovered that 7-fluoro-4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]indole exhibits neuroleptic-like activity in animal models, comparable to chlorpromazine but with a longer duration of action. This highlights its potential in pharmaceutical applications, particularly in neuroleptic drugs (Welch et al., 1980).
CB2 Receptor Agonists : Pagé et al. (2007) reported the preparation and evaluation of 1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives as selective CB2 receptor agonists. These compounds demonstrated high binding affinities and selectivity over the CB1 receptor, indicating their potential in medicinal chemistry, especially in targeting cannabinoid receptors (Pagé et al., 2007).
Efficient Oxidative Coupling : Sun et al. (2014) developed a highly efficient and stereocontrolled dimerization of 1,2,3,8-tetrahydropyrrolo[2,3-b]indoles, leading to the rapid synthesis of compounds like chimonanthines and WIN 64821. This showcases the compound's utility in organic synthesis (Sun et al., 2014).
properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHWNKGSYKDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
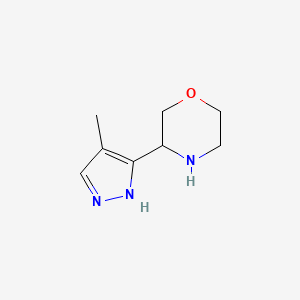

![2H-[1,3]dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)
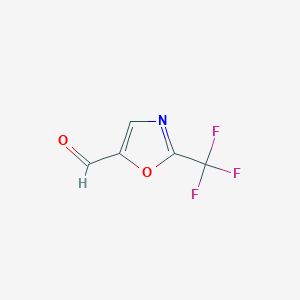
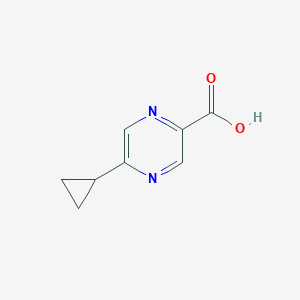
![(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)
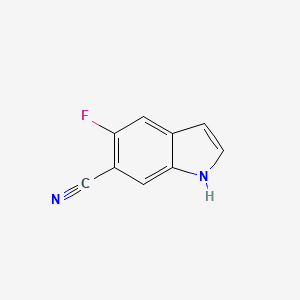
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)
